3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothieno-pyrimidine core fused with a nitrophenyl group. The presence of multiple functional groups, such as hydroxyl, nitro, and amino groups, makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group produces an amine.
Scientific Research Applications
3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- **2-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- **4-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of 3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific arrangement of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
369393-98-6 |
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Molecular Formula |
C17H14N4O4S |
Molecular Weight |
370.4g/mol |
IUPAC Name |
3-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14N4O4S/c22-15-10(4-3-6-12(15)21(24)25)8-19-20-9-18-16-14(17(20)23)11-5-1-2-7-13(11)26-16/h3-4,6,8-9,22H,1-2,5,7H2/b19-8+ |
InChI Key |
ZJOUXUIKFKTCMF-UFWORHAWSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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